4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Reduction: Formation of 4-chloro-N-(5-(3-aminophenyl)-1,3,4-oxadiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or disrupt membrane integrity. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxyphenyl)benzamide
- 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
- 4-chloro-N-(3,4-dimethylphenyl)benzamide
Uniqueness
4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)15-19-20-16(23-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBCSZRIKUVPSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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